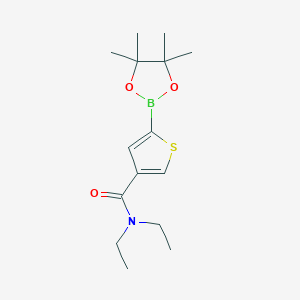

4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

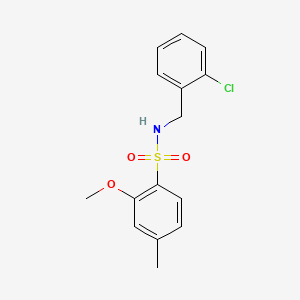

“4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377606-83-0 . It has a molecular weight of 310.25 . The IUPAC name for this compound is N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1lambda3-thiophene-3-carboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25BNO3S/c1-7-17(8-2)13(18)11-9-12(21-10-11)16-19-14(3,4)15(5,6)20-16/h9-10,21H,7-8H2,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic esters, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide .Physical and Chemical Properties Analysis

The compound has a storage temperature of -20°C .Aplicaciones Científicas De Investigación

Polymer Synthesis

Thiopheneboronic derivatives, including 4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester, are utilized in palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene−phenylene copolymers. This application demonstrates the role of boronic acid derivatives in facilitating the synthesis of polymers with moderate molecular weight, highlighting their importance in the development of new materials with specific electronic properties (Jayakannan, Dongen, & Janssen, 2001).

Catalyst-Transfer Polymerization

The compound is also significant in catalyst-transfer Suzuki-Miyaura condensation polymerization, enabling the synthesis of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This innovative approach defies conventional stoichiometry, offering a new pathway for polymer synthesis (Nojima et al., 2016).

Enantioselective Synthesis

Aryl pinacolboronic esters are effectively used in rhodium-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones. This process complements traditional nucleophilic additions, providing a valuable method for the enantioselective synthesis of compounds with tertiary alcohol groups, which are challenging to achieve through other means (Gallego & Sarpong, 2012).

Photoinitiated Borylation

Metal- and additive-free photoinitiated borylation of haloarenes directly to boronic acids and esters represents another application. This protocol is environmentally friendly and avoids the use of expensive and toxic metal catalysts, underscoring the role of pinacol boronate esters in green chemistry (Mfuh et al., 2017).

Material Science and Sensors

Finally, the unique phosphorescent properties of simple arylboronic esters in the solid state at room temperature, as discovered serendipitously, open new avenues for material science and the development of molecular sensors. This finding challenges the conventional understanding of phosphorescent organic molecules and suggests potential applications in optoelectronic devices (Shoji et al., 2017).

Direcciones Futuras

Boronic esters, including “4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester”, have significant potential in the field of organic synthesis, particularly in the development of new drugs and drug delivery devices . Their use in Suzuki–Miyaura coupling reactions is well-established, and ongoing research is likely to uncover new applications and synthesis methods .

Mecanismo De Acción

Mode of Action

It’s known that boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then undergoes transmetalation with an organic halide or triflate .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound can contribute to the synthesis of various biologically active compounds .

Action Environment

It’s known that the efficiency of suzuki-miyaura cross-coupling reactions can be influenced by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .

Propiedades

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3S/c1-7-17(8-2)13(18)11-9-12(21-10-11)16-19-14(3,4)15(5,6)20-16/h9-10H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMCPMBOPRUQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)

![2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B2917761.png)

![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2917762.png)

![N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B2917763.png)

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2917764.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2917767.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)